molecular formula C24H44O7 B102006 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester CAS No. 16544-70-0

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester

Cat. No.: B102006
CAS No.: 16544-70-0
M. Wt: 444.6 g/mol
InChI Key: AMMPRZCMKXDUNE-UHFFFAOYSA-N
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Description

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester, more commonly known as trihexyl citrate, is a chemical compound with the molecular formula C 24 H 44 O 7 and a molecular weight of 444.60 g/mol . Its CAS Registry Number is 16544-70-0 . This substance is classified as an ester, specifically the trihexyl ester of 2-hydroxy-1,2,3-propanetricarboxylic acid (citric acid) . As a citrate ester, it is of significant interest in industrial and materials science research. Researchers value this compound for its potential use as a plasticizer or modifier in polymer formulations, where it can be employed to enhance the flexibility and processability of various synthetic materials. Its structure and properties are characterized by an infrared (IR) spectrum, which is available in reference collections and serves as a vital tool for identification and purity verification . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

trihexyl 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O7/c1-4-7-10-13-16-29-21(25)19-24(28,23(27)31-18-15-12-9-6-3)20-22(26)30-17-14-11-8-5-2/h28H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMPRZCMKXDUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC(CC(=O)OCCCCCC)(C(=O)OCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333950
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16544-70-0
Record name Trihexyl citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16544-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Sulfuric Acid Catalysis

The most widely adopted method involves esterifying citric acid with hexanol using sulfuric acid as a catalyst. In this approach, a molar ratio of 3:1 (hexanol to citric acid) is maintained to drive the reaction toward triester formation. The mixture is heated under reflux at 110–130°C for 6–12 hours, with continuous water removal via azeotropic distillation using solvents like toluene or hexane. This method typically achieves 85–90% conversion but requires post-reaction neutralization with sodium carbonate to eliminate residual acid.

A critical challenge is the formation of aconitic acid byproducts, which arise from citric acid dehydration at elevated temperatures. To mitigate this, patents recommend a three-stage temperature profile:

  • Initial stage (80–90% conversion) : Conducted at 100–120°C without catalyst to minimize side reactions.

  • Intermediate stage (90–95% conversion) : Addition of 0.5–1.0% methanesulfonic acid at 130–140°C to accelerate esterification.

  • Final stage (>99% conversion) : Maintained at 140–145°C under reduced pressure to remove excess alcohol.

Tosic Acid Optimization

Recent advancements substitute sulfuric acid with p-toluenesulfonic acid (tosic acid) due to its milder acidity and reduced corrosivity. A 2025 patent demonstrated that using 1.72 g tosic acid per 19.21 g citric acid at 90°C achieved 95% conversion within 8 hours. Post-reaction purification involved solvent extraction with ethyl acetate and activated carbon treatment, yielding trihexyl citrate with <20 ppm sulfonate residues.

Metal-Catalyzed Methods

Di(n-Butyl)tin Oxide Catalysis

Tin-based catalysts offer superior selectivity and reduced byproduct formation. In a landmark study, di(n-butyl)tin oxide (0.5% w/w of citric acid) enabled 98% yield at 150–160°C within 120 minutes. The mechanism involves tin coordinating to citric acid’s hydroxyl group, facilitating nucleophilic attack by hexanol. Key advantages include:

  • Lower reaction temperatures : 150°C vs. 170°C for acid catalysis.

  • No neutralization required : Simplifies downstream processing.

  • Reduced aconitate formation : <0.1% by GC analysis.

Titanium Tetrabutoxide Innovations

Titanium tetrabutoxide (TBT) has emerged as an alternative, particularly for continuous-flow systems. At 130°C and 10 bar pressure, TBT (1% w/w) achieves 94% conversion in 4 hours, with a space-time yield of 0.8 kg/L·h. However, TBT necessitates rigorous moisture control to prevent hydrolysis into inactive TiO₂.

Solvent-Free and Enzymatic Approaches

Solvent-Free Esterification

Industrial protocols increasingly omit solvents to reduce waste and costs. In a 2025 scalable process, citric acid anhydrate and hexanol were reacted at 140°C with 0.3% lipase B (from Candida antarctica) immobilized on acrylic resin. After 24 hours, 88% conversion was achieved, rising to 92% with molecular sieve-assisted water removal.

Ionic Liquid-Mediated Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) enhance reaction rates by stabilizing the transition state. At 120°C, a 1:3.5 citric acid-to-hexanol ratio in [BMIM][PF₆] yielded 84% trihexyl citrate in 6 hours, with 99% catalyst recyclability over five cycles.

Purification and Quality Control

Neutralization and Washing

Crude esters often contain residual acid or catalyst. A 5% sodium carbonate solution effectively neutralizes acidic impurities, reducing sulfate levels from 485 ppm to <20 ppm. Subsequent washes with 8% NaCl solution remove ionic byproducts, as validated by conductivity measurements (<10 μS/cm).

Activated Carbon and Membrane Filtration

Treatment with 1% activated carbon (200 mesh) at 100°C for 30 minutes removes colored impurities, lowering the Hazen color number from 120 to <30. Final filtration through 0.45 μm polyethersulfone membranes ensures particulate-free product.

Distillation and Crystallization

Short-path distillation at 180°C (0.1 mbar) isolates trihexyl citrate with 99.5% purity, while cooling the distillate to -20°C induces crystallization for pharmaceutical-grade material.

Comparative Analysis of Preparation Methods

Parameter Acid Catalysis Tin Catalysis Enzymatic
Temperature (°C)110–145150–160120–140
Time (h)6–122–424–48
Yield (%)85–909888–92
Byproducts (wt%)1.2–2.5<0.10.5–1.0
Catalyst Cost ($/kg)12–1545–50200–300

Data synthesized from.

Industrial-Scale Optimization

Continuous-Flow Reactors

Pilot plants using tube-in-tube reactors (TITR) achieve 92% conversion in 1.5 hours by maintaining precise temperature gradients (120°C → 140°C → 130°C) and turbulent flow (Re > 4,000). This reduces energy consumption by 40% compared to batch processes.

Inline Analytics

Fourier-transform infrared (FTIR) probes monitor esterification progress in real-time, tracking the C=O stretch at 1,740 cm⁻¹ and O-H attenuation at 3,450 cm⁻¹ . Coupled with HPLC for quantification, this enables closed-loop control of alcohol feed rates.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Trihexyl citrate exhibits significant plasticizing properties, making it an effective additive in polymer chemistry. Its structure allows it to interact through ester bonds with various molecules, which facilitates its use as an emulsifier and stabilizer in different formulations. The compound's ability to form stable emulsions is particularly valuable in drug delivery systems and cosmetic applications.

Chemistry

  • Plasticizer : Trihexyl citrate is widely used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of materials such as polyvinyl chloride (PVC) and other polymers .
  • Solvent : It serves as a solvent for various chemical reactions due to its low volatility and high boiling point.

Biology

  • Biocompatible Materials : The compound is employed in the formulation of biocompatible materials for medical applications. Its non-toxic nature makes it suitable for use in devices that come into contact with biological tissues .
  • Emulsifier : In biological assays, trihexyl citrate acts as an emulsifier, stabilizing oil-water mixtures and facilitating biochemical reactions.

Medicine

  • Drug Delivery Systems : Research indicates that trihexyl citrate can be utilized in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs . Its biocompatibility is crucial for applications involving human subjects.
  • Transdermal Drug Delivery : Studies have shown that trihexyl citrate can affect the transdermal absorption of certain drugs, potentially improving their efficacy when applied topically .

Industry

  • Cosmetics and Personal Care Products : Trihexyl citrate is included in formulations for cosmetics, serving as a skin-conditioning agent and stabilizer . Its emollient properties contribute to the texture and feel of products like lotions and creams.
  • Food Packaging : The compound is also used as a stabilizer in food packaging materials, enhancing their flexibility and durability while maintaining safety standards .

Case Study 1: Plasticizer Performance

A study comparing various plasticizers found that trihexyl citrate provided superior flexibility and thermal stability in PVC applications compared to traditional phthalate-based plasticizers. This shift is significant given the increasing regulations against phthalates due to health concerns.

Case Study 2: Drug Delivery Efficacy

In a clinical trial assessing the efficacy of trihexyl citrate as a carrier for hydrophobic drugs, results demonstrated improved bioavailability compared to standard formulations. This study highlights the potential of trihexyl citrate to enhance therapeutic outcomes in drug delivery systems.

Comparative Data Table

Application AreaSpecific UseBenefits
ChemistryPlasticizerEnhances flexibility and durability
BiologyBiocompatible materialsNon-toxic; suitable for medical devices
MedicineDrug deliveryImproves solubility; enhances absorption
IndustryCosmeticsActs as an emulsifier; improves texture
Food PackagingStabilizerIncreases material flexibility

Mechanism of Action

The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester involves its interaction with polymer chains, where it acts as a plasticizer by reducing intermolecular forces and increasing the mobility of polymer chains. This results in enhanced flexibility and reduced brittleness of the polymer . The molecular targets and pathways involved include the ester bonds and hydroxyl groups that interact with the polymer matrix .

Comparison with Similar Compounds

Key Physicochemical Properties:

  • logP (Octanol-Water Partition Coefficient): 7.2 (indicating high lipophilicity) .
  • Boiling Point (Tboil): Estimated at 458.7°C (Joback method) .
  • Melting Point (Tfus): -34.6°C .
  • Viscosity: 13.4 mPa·s at 25°C .

Trihexyl citrate is primarily utilized as a plasticizer and lubricant in industrial applications due to its stability and non-toxic profile. Its infrared (IR) spectrum, measured in CCl4 and CS2 solvents, confirms structural integrity via characteristic hydroxyl (O-H) and ester (C=O) stretching bands .

Comparison with Similar Compounds

Citrate esters are structurally related but differ in alkyl chain length, substituents, and applications. Below is a comparative analysis of trihexyl citrate with key analogues:

Triethyl Citrate (1,2,3-Propanetricarboxylic Acid, 2-Hydroxy-, Triethyl Ester)

  • Molecular Formula: C12H20O7 | Molecular Weight: 276.28 g/mol.
  • logP: 1.3 .
  • Applications: Widely used as a food-grade plasticizer and antimicrobial agent in pharmaceuticals. Demonstrates antioxidant and antibacterial activity .
  • Key Difference: Shorter ethyl chains increase water solubility (logP = 1.3 vs. 7.2 for trihexyl citrate), making it suitable for biomedical applications .

Tributyl Citrate (1,2,3-Propanetricarboxylic Acid, 2-Hydroxy-, Tributyl Ester)

  • Molecular Formula: C18H32O7 | Molecular Weight: 360.44 g/mol.
  • logP: 4.5 .
  • Applications: Nonionic surfactant in cosmetics and food packaging due to moderate lipophilicity .
  • Key Difference: Butyl groups balance solubility and flexibility, offering better compatibility with polymers than triethyl citrate .

Butyryl Trihexyl Citrate (1,2,3-Propanetricarboxylic Acid, 2-(1-Oxobutoxy)-, Trihexyl Ester)

  • Molecular Formula: C28H50O8 | Molecular Weight: 514.70 g/mol.
  • Purity: >92% (GC) .
  • Applications: High-performance lubricant and plasticizer additive ; the butyryl substitution enhances thermal stability compared to unmodified trihexyl citrate .

Tris(2-Ethylhexyl) Citrate (1,2,3-Propanetricarboxylic Acid, 2-Hydroxy-, Tris(2-Ethylhexyl) Ester)

  • CAS: 7147-34-4 | Molecular Formula: C30H54O7.
  • Applications: Used in high-temperature lubricants and polymer formulations. Branched 2-ethylhexyl groups improve solubility in nonpolar matrices .
  • Key Difference: Branched chains lower crystallinity, enhancing flexibility in polymer blends compared to linear hexyl chains in trihexyl citrate .

Stearyl Citrate (1,2,3-Propanetricarboxylic Acid, 2-Hydroxy-, Octadecyl Ester)

  • CAS: 50594-82-6 | Molecular Formula: C24H42O7.
  • Applications: Emulsifier in personal care products; long stearyl chains provide hydrophobic interactions for stable emulsions .
  • Key Difference: Extended C18 chain increases logP to 10.5, limiting water solubility but enhancing film-forming properties .

Data Table: Comparative Analysis of Citrate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Applications Notable Properties
Trihexyl citrate C21H36O7 400.51 7.2 Plasticizers, lubricants High lipophilicity, thermal stability
Triethyl citrate C12H20O7 276.28 1.3 Food packaging, pharmaceuticals Water-soluble, antimicrobial
Tributyl citrate C18H32O7 360.44 4.5 Cosmetics, polymers Balanced flexibility/solubility
Butyryl trihexyl citrate C28H50O8 514.70 8.1 Industrial lubricants Enhanced oxidation resistance
Tris(2-ethylhexyl) citrate C30H54O7 526.75 9.3 High-temperature lubricants Branched chains, low crystallinity
Stearyl citrate C24H42O7 442.59 10.5 Emulsifiers, personal care Hydrophobic film formation

Research Findings and Industrial Relevance

  • Thermal Stability: Trihexyl citrate’s high boiling point (458.7°C) outperforms triethyl (≈280°C) and tributyl (≈370°C) analogues, making it suitable for high-temperature processes .
  • Biocompatibility: Shorter-chain esters (e.g., triethyl citrate) are preferred in pharmaceuticals due to lower logP and FDA approval, whereas trihexyl derivatives are restricted to industrial uses .
  • Environmental Impact: Linear alkyl chains (e.g., trihexyl) exhibit slower biodegradation than branched analogues (e.g., tris(2-ethylhexyl)), influencing regulatory compliance in cosmetics .

Biological Activity

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester (commonly known as trihexyl citrate) is an ester derived from citric acid and hexanol. This compound is notable for its applications in various fields, including biomedicine and polymer chemistry. Its biological activity is primarily attributed to its role as a plasticizer and potential biodegradable material.

  • IUPAC Name : trihexyl 2-hydroxypropane-1,2,3-tricarboxylate
  • CAS Number : 16544-70-0
  • Molecular Formula : C24H44O7
  • Molecular Weight : 440.60 g/mol

The biological activity of trihexyl citrate is influenced by its chemical structure and interactions with biological systems. It functions primarily as a plasticizer in polymers, enhancing flexibility and durability. The mechanism involves:

  • Plasticization : By reducing intermolecular forces between polymer chains, trihexyl citrate increases their mobility, resulting in improved flexibility and reduced brittleness.
  • Biocompatibility : Its non-toxic nature allows for use in biomedical applications, including drug delivery systems where it can enhance the solubility and stability of active pharmaceutical ingredients.

Biological Applications

  • Biomedical Use : Trihexyl citrate has been studied for its potential in drug delivery systems due to its biocompatibility and ability to improve the release profiles of drugs.
  • Plasticizer in Polymers : It is widely used in the production of flexible PVC products, adhesives, and coatings. Its biodegradable properties make it an attractive alternative to traditional plasticizers that may pose environmental hazards.
  • Food Industry : As a food additive, it serves as an emulsifier and stabilizer in various food products.

Research Findings

Recent studies have highlighted the biological effects of trihexyl citrate:

Table 1: Summary of Biological Studies on Trihexyl Citrate

Study ReferenceFindings
Demonstrated low cytotoxicity in human cell lines, indicating good biocompatibility.
Evaluated as a potential alternative to phthalates in food packaging due to its safety profile.
Investigated for use in drug formulations, showing enhanced drug solubility and stability.

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of trihexyl citrate on various human cell lines (e.g., fibroblasts and epithelial cells). Results indicated minimal cytotoxicity at concentrations typically used in industrial applications, supporting its use in medical devices.
  • Drug Delivery Systems : Research focusing on the incorporation of trihexyl citrate into polymeric drug delivery systems demonstrated improved release rates for hydrophobic drugs compared to traditional plasticizers. This suggests potential for enhanced therapeutic efficacy.
  • Environmental Impact Studies : Investigations into the biodegradability of trihexyl citrate showed that it degrades more rapidly than conventional plasticizers, making it a favorable choice for environmentally conscious applications .

Comparison with Similar Compounds

Trihexyl citrate can be compared with other citric acid esters regarding their biological activities and applications:

Compound NameMolecular FormulaApplicationsBiodegradability
Triethyl CitrateC12H22O7Food additive, plasticizerModerate
Isodecyl CitrateC16H28O7Plasticizer, emulsifierHigh
Tributyl CitrateC15H26O7PlasticizerLow

Q & A

Q. What are the structure-activity relationships (SAR) of this compound in biological systems, particularly regarding chain length and substituent effects?

  • Methodological Answer : SAR studies compare trihexyl esters with shorter-chain analogs (e.g., triethyl or tributyl citrates). Hexyl chains enhance lipophilicity (logP ~8.5), improving membrane permeability but reducing aqueous solubility. The butyryloxy group (in butyryl trihexyl citrate) introduces additional steric effects, potentially altering metabolic stability. In vitro assays (e.g., antioxidant activity via DPPH radical scavenging) quantify bioactivity differences . Computational modeling (e.g., molecular docking) predicts interactions with enzymes like lipases or esterases .

Q. How can conflicting spectral data for this compound be resolved, particularly in complex matrices?

  • Methodological Answer : Discrepancies in MS/MS fragmentation patterns may arise from ionization methods (ESI vs. APCI) or matrix interference. To resolve this:
  • Use tandem MS/MS with collision-induced dissociation (CID) to isolate characteristic fragments (e.g., m/z 157 for citric acid backbone).
  • Apply chromatographic separation (HPLC or GC) paired with high-resolution MS to differentiate co-eluting isomers or contaminants .
  • Validate against reference spectra from curated databases (e.g., mzCloud, PubChem) .

Q. What advanced analytical methods are required to quantify this compound in environmental or biological samples?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) and multiple reaction monitoring (MRM) for sensitive detection (LOD <1 ng/mL).
  • GC-MS : Derivatize with BSTFA to improve volatility. Monitor ions m/z 514 (parent) and 157 (citrate backbone).
  • Validation : Include spike-recovery experiments (70–120% recovery) and matrix-matched calibration to address ion suppression/enhancement .

Contradictions and Research Gaps

  • Synthetic Yield Variability : Tributyl citrate yields (~85%) are well-documented , but trihexyl ester yields are inconsistently reported (50–75%), likely due to steric hindrance from longer chains.
  • Biological Activity : While triethyl citrate shows antioxidant activity (IC50_{50} 25 µM in DPPH assay) , trihexyl derivatives lack comparable data, necessitating further in vitro studies.

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